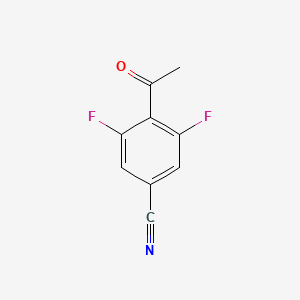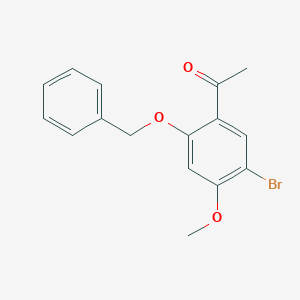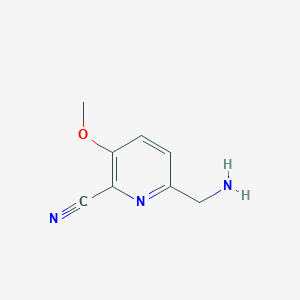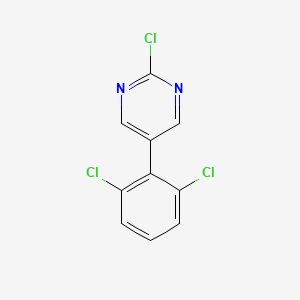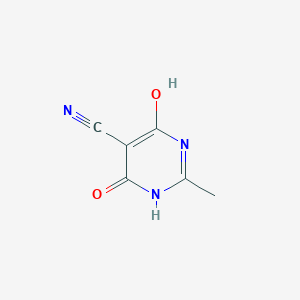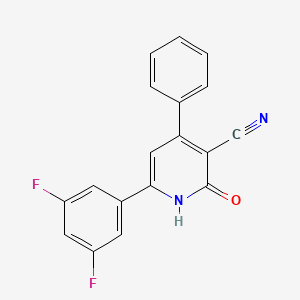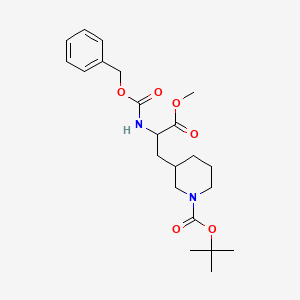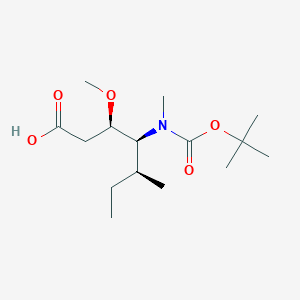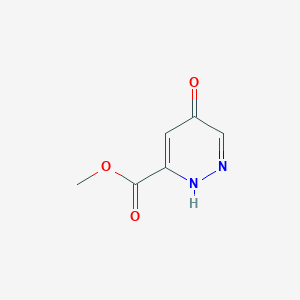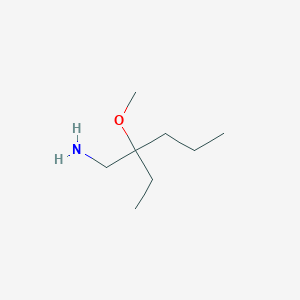
2-Ethyl-2-methoxy-pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methoxy-pentylamine is an organic compound with the molecular formula C8H19NO It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methoxy-pentylamine can be achieved through several methods. One common approach involves the reaction of 2-ethyl-2-methoxy-pentanol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as azeotropic dehydration, methylation under alkaline conditions, and subsequent purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methoxy-pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitriles, while reduction can produce simpler amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Ethyl-2-methoxy-pentylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as an intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methoxy-pentylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-2-methoxy-pentylamine include other alkylamines such as methylamine, dimethylamine, and trimethylamine. These compounds share structural similarities but differ in their specific alkyl groups and functional properties.
Uniqueness
This compound is unique due to its specific combination of an ethyl and methoxy group attached to the pentylamine backbone. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-ethyl-2-methoxypentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-6-8(5-2,7-9)10-3/h4-7,9H2,1-3H3 |
InChI Key |
MQNPORUXTUQUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


